N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . It is also known by other names such as N-(3,4-Dimethoxyphenethyl)acetamide and N-Acetyl-3,4-dimethoxyphenethylamine . This compound is part of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride or acetyl chloride under basic conditions . The reaction proceeds as follows:
Starting Materials: 3,4-Dimethoxyphenethylamine and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethoxyphenethylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and acetic anhydride or acetyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
N-Acetylhomoveratrylamine: Another derivative of 3,4-dimethoxyphenethylamine with similar structural features.
Uniqueness
N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58487-63-1 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)12-11(15)13-8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H2,12,13,14,15) |
InChI Key |
ABABSOZVCWZYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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